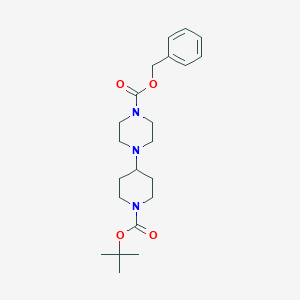

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate

Overview

Description

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protected piperidine. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Boc-protected piperidine: This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling with piperazine: The Boc-protected piperidine is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine moiety can be deprotected under acidic conditions to reveal the active piperidine, which can then interact with biological targets. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

- 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate is unique due to its combination of a benzyl group and a Boc-protected piperidine, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Biological Activity

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate (commonly referred to as Boc-piperazine derivative) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protected piperidine moiety. The molecular formula is with a molecular weight of 403.52 g/mol. The presence of the Boc group enhances the stability of the piperidine structure, making it less reactive than unprotected derivatives, which is advantageous for both synthetic applications and biological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in disease pathways. The structural components, particularly the piperazine and piperidine rings, provide a scaffold that can be modified to enhance binding affinity and selectivity for these targets.

Key Mechanisms:

- Receptor Interaction: Compounds like this often interact with serotonin and dopamine receptors, influencing neurotransmitter systems that are critical in treating neurological disorders.

- Enzyme Inhibition: Preliminary studies suggest potential applications as inhibitors of enzymes involved in cancer progression, indicating a role in anticancer therapies.

Pharmacological Applications

The compound has shown promise in various pharmacological applications:

- Neurological Disorders: Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.

- Cancer Treatment: As an enzyme inhibitor, it may help in managing certain cancers by disrupting pathways critical for tumor growth.

Synthesis and Modification

The synthesis of this compound typically involves several key reactions:

- Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives.

- Benzylation Reaction: Introduction of the benzyl group through nucleophilic substitution.

- Boc Protection: Protecting the amine group to enhance stability during subsequent reactions.

These steps are usually conducted under inert atmospheres to ensure high yields and purity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Lacks tert-butoxycarbonyl protection | More reactive but less stable |

| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Similar structure without benzyl group | Alters pharmacological profile |

| 1-Benzyl-4-piperidone | Simpler structure lacking piperazine ring | Used in different synthetic applications |

This table highlights how the presence of the Boc group and benzyl substitution enhances the compound's stability and pharmacological potential compared to its analogs.

Properties

IUPAC Name |

benzyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-22(2,3)29-21(27)24-11-9-19(10-12-24)23-13-15-25(16-14-23)20(26)28-17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXFBUDOYXNHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597001 | |

| Record name | Benzyl 4-[1-(tert-butoxycarbonyl)piperidin-4-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177276-40-3 | |

| Record name | Phenylmethyl 4-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177276-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-[1-(tert-butoxycarbonyl)piperidin-4-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.